3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a pyrrole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring through a cyclization reaction. Subsequent steps involve the introduction of chlorine atoms and the methoxy group through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.
Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-phenyl-1H-pyrrole-2,5-dione
- 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione stands out due to its specific arrangement of chlorine atoms and the presence of a methoxy group
Properties
IUPAC Name |
3-chloro-4-(3-chloro-4-methoxyanilino)-1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O3/c1-26-13-5-2-8(6-12(13)20)22-15-14(21)16(24)23(17(15)25)9-3-4-10(18)11(19)7-9/h2-7,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDTWFFKHCOSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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